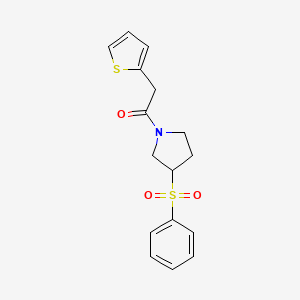

![molecular formula C13H12F3N3O B2361141 4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 69586-72-7](/img/structure/B2361141.png)

4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, two nitrogen atoms, and two double bonds .

Molecular Structure Analysis

The compound contains a pyrazolone ring, which is a five-membered heterocyclic ring with three carbon atoms and two nitrogen atoms. It also has a dimethylamino group attached to the pyrazolone ring, and a phenyl group attached to one of the carbon atoms of the ring .Chemical Reactions Analysis

Pyrazolones are known to undergo a variety of chemical reactions, including nucleophilic substitution reactions . The presence of the dimethylamino group could potentially make the compound more reactive towards electrophiles.Scientific Research Applications

Antioxidant, Antitumor, and Antimicrobial Activities

The compound has been explored for its potential in various biological activities. A study demonstrated its utility in synthesizing pyrazolopyridine derivatives, which exhibited significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Synthesis and Spectroscopic Studies

The compound plays a crucial role in the synthesis of new chemical entities. Its derivatives have been synthesized and characterized using various techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, offering insights into their structure and properties (Hayvalı et al., 2010).

Kinetic Studies in Chemical Reactions

It has been utilized in studies examining kinetic pressure and solvent effects in chemical reactions. These studies provide valuable information on the mechanistic aspects of chemical transformations (Asano & Okada, 1987).

Environmentally Benign Synthesis

Research has focused on its use in environmentally friendly synthesis methods. Various derivatives of the compound have been synthesized using techniques like ultrasonication and microwave, highlighting the potential for green chemistry applications (Shelke et al., 2007).

Catalysis and Green Chemistry

The compound has been involved in research exploring new methodologies in catalysis and green chemistry. For instance, its derivatives were synthesized using cellulose sulfuric acid as an environmentally friendly biopolymer-based solid acid catalyst (Mosaddegh et al., 2010).

Mass Spectral Studies

Its mass spectral fragmentation patterns have been elucidated, providing critical insights into its chemical structure and behavior (Keats et al., 1982).

Synthesis of Heterocyclic Compounds

The compound is key in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis (Holzer et al., 2003).

Future Directions

Properties

IUPAC Name |

(4Z)-4-(dimethylaminomethylidene)-2-phenyl-5-(trifluoromethyl)pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c1-18(2)8-10-11(13(14,15)16)17-19(12(10)20)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBSLPLEAZYVLF-NTMALXAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)

![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)

![N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2361060.png)

![4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2361062.png)

![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)

![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)

![N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide](/img/structure/B2361069.png)

![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)

![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)